molecular formula C18H21FO3 B8527163 4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol CAS No. 62020-12-6

4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol

Cat. No. B8527163
CAS RN: 62020-12-6
M. Wt: 304.4 g/mol
InChI Key: BOSUBVWDJKNHSD-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol is a useful research compound. Its molecular formula is C18H21FO3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62020-12-6

Product Name

4-Benzyloxy-5-(4-fluorophenoxy)-1-pentanol

Molecular Formula

C18H21FO3

Molecular Weight

304.4 g/mol

IUPAC Name

5-(4-fluorophenoxy)-4-phenylmethoxypentan-1-ol

InChI

InChI=1S/C18H21FO3/c19-16-8-10-17(11-9-16)22-14-18(7-4-12-20)21-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,18,20H,4,7,12-14H2

InChI Key

BOSUBVWDJKNHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CCCO)COC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-benzyloxy-5-(4-fluorophenoxy)-1-pentene (2.86 g., 10 mmoles), sodium borohydride (0.47 g., 12.5 mmoles), and tetrahydrofuran (25 ml.) is added dropwise a solution of boron fluoride etherate (2.1 ml., 16.7 mmoles) in tetrahydrofuran (5 ml.) at ice-bath temperatures under a nitrogen atmosphere. The resulting mixture is further stirred at room temperature overnight (ca.15 hours). The reaction flask is chilled in an ice bath and water (2 ml.) is very cautiously added to destory the excess hydride, followed by the additions of sodium hydroxide (5N, 4 ml.) and hydrogen peroxide (30%, 8 ml.). The final mixture is stirred at room temperature for 1/2 hour, diluted with cold water and then extracted with chloroform three times. The combined extracts are washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo leaving the title compound as a viscous oil (3.00 g., 10 mmoles, 100%). ir (neat) 2.97, 3.30, 3.41, 6.22, 6.68, 6.90, 8.03, 8.30, 9.16, 9.44, 12.10, 13.20, 13.60, 14.40μ; pmr (CCl4) δ 1.4-1.9 (4H, m), 3.2-4.2 (6H, m), 4.58 (2H, broad s), 6.6-7.1 (4H, m), 7.20 (5H, s).
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-benzyloxy-5-(4-fluorophenoxy)-1-pentene
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of boron trifluoroide.etherate (2.1 ml., 16.7 millimole) in dry tetrahydrofuran (15 ml.) is added dropwise to a stirred mixture of 4-benzyloxy-5-(4-fluorophenoxy)-1-pentene (2.86 g., 10 millimole) and sodium borohydride (0.47 g., 12.5 millimole) in dry tetrahydrofuran (25 ml.) maintained at 0°-5° C. under a nitrogen atmosphere. The resulting reaction mixture is warmed to 25° C. and maintained at 25° C. for 15 hours. After cooling to 0°-5° C., the reaction mixture is treated cautiously via successive dropwise additions of water (2 ml.), 5 N sodium hydroxide (4 ml.) and 30% hydrogen peroxide (8 ml.). After stirring at 25° C. for 1/2 hour, the resulting mixture is diluted with ice water and extracted with chloroform three times. The combined organic extract is washed with saturated aqueous brine, dried over magnesium sulfate, and filtered. Evaporation of the filtrate in vacuo provides the title compound as a viscous oil (3.0 g., 100%); pmr (CCl4) δ1.4-1.9 (4 H, m), 3.2-4.2 (6H, m), 4.58 (2H, broad s), 6.6-7.1 (4H, m) and 7.20 (5H, s).
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
4-benzyloxy-5-(4-fluorophenoxy)-1-pentene
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a mixture of 4-benzyloxy-5-(4-fluorophenoxy)-1-pentene (2.86 g., 10 mmoles), sodium borohydride (0.47 g., 12.5 mmoles), and tetrahydrofuran (25 ml.) is added dropwise a solution of boron fluoride etherate (2.1 ml., 16.7 mmoles) in tetrahydrofuran (5 ml.) at ice-bath temperatures under a nitrogen atmosphere. The resulting mixture is further stirred at room temperature overnight (ca.15 hours). The reaction flask is chilled in an ice bath and water (2 ml.) is very cautiously added to destroy the excess hydride, followed by the additions of sodium hydroxide (5N, 4 ml.) and hydrogen peroxide (30%, 8 ml.). The final mixture is stirred at room temperature for one-half hour, diluted with cold water and then extracted with chloroform three times. The combined extracts are washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo leaving the title compound as a viscous oil (3.00 g., 10 mmoles, 100%). ir (neat) 2.97, 3.30, 3.41, 6.22, 6.68, 6.90, 8.03, 8.30, 9.16, 9.44, 12.10, 13.20, 13.60, 14.40μ; pmr (CCl4)δ1.4-1.9 (4H, m), 3.2-4.2 (6H, m), 4.58 (2H, broad s), 6.6-7.1 (4H, m), 7.20 (5H, s).
Name
4-benzyloxy-5-(4-fluorophenoxy)-1-pentene
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
100%

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